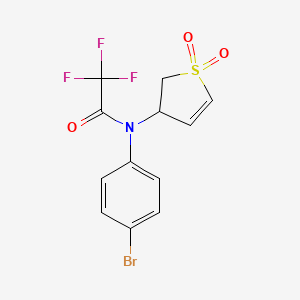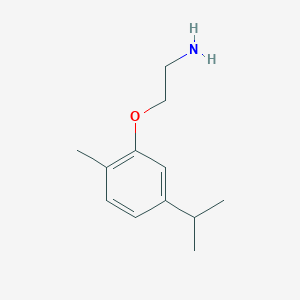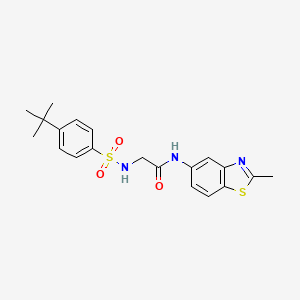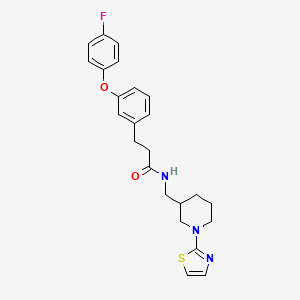
3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide is a synthetic organic compound that draws interest in various scientific domains, particularly medicinal chemistry and pharmacology. This compound's structural uniqueness allows it to interact with biological systems in intriguing ways, potentially leading to novel therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: : Begin with 4-fluorophenol and a suitable benzaldehyde derivative.
Formation of the Ether Linkage: : Employ nucleophilic substitution to attach the 4-fluorophenoxy group to the benzaldehyde derivative.
Thiazole Introduction: : Incorporate thiazole via a nucleophilic substitution reaction involving piperidine and thiazole derivatives.
Propanamide Formation: : Achieve the final amide bond formation through acylation, utilizing suitable acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, production scale-up would follow similar steps but with optimizations for yield and purity. Reactors and continuous flow systems might be used to handle large volumes efficiently, ensuring consistent product quality.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : The compound can be oxidized to introduce oxygen-containing functional groups, potentially altering its biological activity.
Reduction: : Reduction reactions can modify the electronic properties of the aromatic systems or reduce any present nitro groups.
Substitution: : Both electrophilic and nucleophilic substitution reactions can further derivatize the compound to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: : Common oxidants include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: : Halogenation and Friedel-Crafts acylation are performed using reagents like bromine (Br2) or acyl chlorides.
Major Products Formed
Oxidation: : Formation of phenol derivatives and quinones.
Reduction: : Formation of amines and hydrogenated aromatic systems.
Substitution: : Introduction of various functional groups at specific positions on the aromatic rings.
科学研究应用
This compound's multifaceted structure makes it relevant in various research areas:
Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its interactions with cellular systems and potential as a biochemical probe.
Medicine: : Investigated for its pharmacological properties, possibly offering therapeutic benefits in neurodegenerative diseases, pain management, or as an anti-inflammatory agent.
Industry: : Its derivatives could be used in materials science for developing new polymers or nanomaterials.
作用机制
The precise mechanism by which 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide exerts its effects is subject to ongoing research. Likely molecular targets include:
Receptor Binding: : It may interact with G-protein coupled receptors or ion channels.
Enzymatic Modulation: : Potential to inhibit or activate specific enzymes, altering metabolic pathways.
Signal Transduction Pathways: : Influences pathways related to inflammation, apoptosis, or cellular proliferation.
相似化合物的比较
Comparison with Other Compounds
3-(4-Fluorophenyl)propanamide: : Lacks the additional complexity of the thiazole and piperidine groups.
3-(3-Phenoxyphenyl)propanamide: : Similar but lacks the fluorine atom, potentially resulting in different electronic properties.
N-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)propanamide: : Shares the thiazole and piperidine groups but lacks the extended aromatic system.
List of Similar Compounds
3-(4-Fluorophenyl)propanamide
3-(3-Phenoxyphenyl)propanamide
N-((1-(Thiazol-2-yl)piperidin-3-yl)methyl)propanamide
4-Fluoro-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)benzamide
This detailed overview should provide a solid foundation for understanding the compound 3-(3-(4-fluorophenoxy)phenyl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)propanamide. Let's delve deeper into any specific areas that catch your interest!
属性
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2S/c25-20-7-9-21(10-8-20)30-22-5-1-3-18(15-22)6-11-23(29)27-16-19-4-2-13-28(17-19)24-26-12-14-31-24/h1,3,5,7-10,12,14-15,19H,2,4,6,11,13,16-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCJHNMZOXOALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

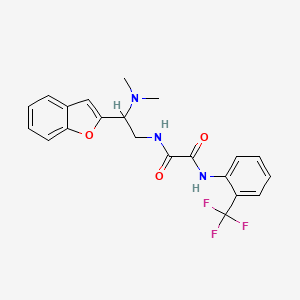
![4-Oxa-1-azabicyclo[3.3.1]nonan-6-one](/img/structure/B2455875.png)
![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2455876.png)
![3-(4-Bromophenyl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2455877.png)
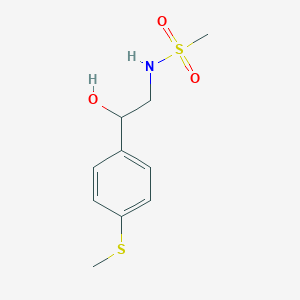
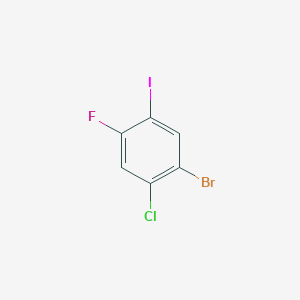
![3,4-difluoro-N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2455883.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2455885.png)
![N-(2-ethylphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide](/img/structure/B2455888.png)
![3-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methoxybenzaldehyde](/img/structure/B2455890.png)
